molecular formula C10H9ClO B8157381 1-Chloro-2-ethoxy-3-ethynylbenzene

1-Chloro-2-ethoxy-3-ethynylbenzene

Cat. No.: B8157381
M. Wt: 180.63 g/mol
InChI Key: ZWYXTYHHLIIBPC-UHFFFAOYSA-N
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Description

1-Chloro-2-ethoxy-3-ethynylbenzene is an organic compound that belongs to the class of chlorinated benzene derivatives It is characterized by the presence of a chlorine atom, an ethoxy group, and an ethynyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-ethoxy-3-ethynylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the chlorine, ethoxy, and ethynyl groups. The reaction conditions often include the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-ethoxy-3-ethynylbenzene can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives with various functional groups.

Scientific Research Applications

1-Chloro-2-ethoxy-3-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-ethoxy-3-ethynylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azide-containing molecules. This property is exploited in bioconjugation and labeling studies. The chlorine atom can undergo nucleophilic substitution, allowing the compound to act as an intermediate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Chloro-2-ethoxy-3-ethynylbenzene is unique due to the presence of both an ethoxy and an ethynyl group on the benzene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.

Properties

IUPAC Name

1-chloro-2-ethoxy-3-ethynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-3-8-6-5-7-9(11)10(8)12-4-2/h1,5-7H,4H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWYXTYHHLIIBPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1Cl)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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